8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a heterocyclic compound characterized by its unique triazole and pyrazine structures. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. The chemical formula for this compound is , and it has a molecular weight of 178.15 g/mol. The compound is identified by the CAS number 1935915-95-9, indicating its uniqueness in chemical databases .
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid belongs to the class of triazolo-pyrazines, which are known for their diverse pharmacological properties. These compounds are often synthesized for their potential use in drug development, particularly targeting various biological pathways involved in diseases such as cancer and infections .
The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid can be approached through several methods:
The molecular structure of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid features:
The structural representation can be denoted using SMILES notation: C/C1=N/C=C\N2C(C(=O)O)=NN=C12
which illustrates the connectivity of atoms within the molecule .
The reactivity profile of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid includes:
The mechanism of action for 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid primarily involves:
Further studies are needed to elucidate the precise molecular interactions and pathways involved in its antibacterial effects .
Key properties of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid include:
These properties influence its handling and application in laboratory settings as well as its formulation into pharmaceutical products .
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid has several applications including:
The ongoing research into this compound continues to reveal its potential across various fields within medicinal chemistry and pharmacology .
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4